molecular formula C15H12N2OS B276121 4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one

4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one

Cat. No. B276121
M. Wt: 268.3 g/mol
InChI Key: YRCHAOKMUUTSAQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one has biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in inflammation.

Advantages and Limitations for Lab Experiments

4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one has advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using the Hantzsch reaction. It also has potential applications in various fields of scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.

Future Directions

There are several future directions for the study of 4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one. One of the directions is to study its effects on different types of cancer cells and to understand its mechanism of action in detail. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, future studies can focus on developing more efficient synthesis methods for this compound and its derivatives to facilitate its use in scientific research.
Conclusion
In conclusion, 4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for various diseases and can contribute to the advancement of scientific knowledge.

Synthesis Methods

4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one has been synthesized using different methods. One of the commonly used methods is the Hantzsch reaction, which involves the condensation of 2-acetylthiophene, 3-pyridinecarboxaldehyde, and ammonium acetate in ethanol. The reaction proceeds under reflux conditions, and the product is obtained after purification using column chromatography.

properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

(2Z)-4,6-dimethyl-2-(pyridin-3-ylmethylidene)thieno[2,3-b]pyridin-3-one

InChI

InChI=1S/C15H12N2OS/c1-9-6-10(2)17-15-13(9)14(18)12(19-15)7-11-4-3-5-16-8-11/h3-8H,1-2H3/b12-7-

InChI Key

YRCHAOKMUUTSAQ-GHXNOFRVSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)/C(=C/C3=CN=CC=C3)/S2)C

SMILES

CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C(=CC3=CN=CC=C3)S2)C

Origin of Product

United States

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